1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone is an organic compound that features a fluorophenyl group and a methylsulfinylphenyl group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(methylsulfinyl)benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Synthetic Route: The key step in the synthesis is the aldol condensation reaction between the two starting materials, followed by oxidation to form the ethanone structure.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale applications.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, and substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]ethanone and 1-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]ethanone share structural similarities.
Uniqueness: The presence of the methylsulfinyl group in 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone imparts distinct chemical properties, such as increased polarity and potential for specific biological interactions, setting it apart from its analogs.
Eigenschaften
CAS-Nummer |
36187-64-1 |
---|---|
Molekularformel |
C15H13FO2S |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C15H13FO2S/c1-19(18)14-8-2-11(3-9-14)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
WDXBFDXOFHJXFT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.